molecular formula C11H15NO3 B1588367 4-Amino-3-butoxybenzoic acid CAS No. 23442-22-0

4-Amino-3-butoxybenzoic acid

Cat. No. B1588367
CAS RN: 23442-22-0
M. Wt: 209.24 g/mol
InChI Key: HXPQKILUHVHNEE-UHFFFAOYSA-N
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Description

4-Amino-3-butoxybenzoic Acid is a high-quality reference standard used for pharmaceutical testing . It is available for purchase online at LGC Standards .


Molecular Structure Analysis

The molecular formula of 4-Amino-3-butoxybenzoic acid is C11H15NO3 . The structure consists of a benzoic acid group with an amino group at the 4th position and a butoxy group at the 3rd position .

Scientific Research Applications

Biosensor Development

4-Amino-3-butoxybenzoic acid and its derivatives, such as 4-aminobenzoic acid, have been explored for biosensor development. For instance, an innovative electrochemical immunosensor for aflatoxin B1 detection was developed using Au nanoparticles-poly 4-aminobenzoic acid supported graphene. This immunosensor exhibited excellent sensitivity, selectivity, and stability, making it suitable for detecting aflatoxin B1 in various samples, such as vegetable oil (Shi et al., 2020).

Electrochemical Applications

The electrochemical properties of 4-aminobenzoic acid have been utilized to modify electrodes for various applications. For example, 4-aminobenzoic acid was grafted onto glassy carbon electrodes to study electron transfer processes, demonstrating its potential in electrochemical sensors and devices (Yang et al., 2006). Similarly, the covalent modification of glassy carbon surfaces with 4-aminobenzoic acid facilitated the fabrication of polyoxometalate-containing monolayer and multilayer films, highlighting its applicability in constructing electrochemically active surfaces (Liu et al., 2000).

Nanomaterials and Composites

The interaction of 4-aminobenzoic acid with carbon nanotubes has been investigated to enhance the electrocatalytic properties of nanocomposites. Silver nanoparticles were electrocrystallized on 4-aminobenzoic acid-modified multi-walled carbon nanotubes, showing significant potential in fuel cell applications due to their high electrocatalytic activity for hydrazine oxidation (Gao et al., 2007).

Biosensors for Biomolecule Detection

Functionalized platforms with poly(4-aminobenzoic acid) have been prepared for the development of biosensors. These platforms showed promising results for the immobilization and detection of purine bases and oligonucleotides, demonstrating their potential in biosensor applications for detecting biological molecules (Ferreira et al., 2015).

Safety And Hazards

4-Amino-3-butoxybenzoic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

4-amino-3-butoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7H,2-3,6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPQKILUHVHNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433398
Record name 3-BUTOXY-4-AMINOBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-butoxybenzoic acid

CAS RN

23442-22-0
Record name 3-BUTOXY-4-AMINOBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
M Chorny, D Levy, I Schumacher, C Lichaa… - … of pharmaceutical and …, 2003 - Elsevier
… method showed benoxinate (t=4.5 min) well resolved from its degradation product (t=2.3 min), which was separately identified by means of HPLC-MS as 4-amino-3-butoxybenzoic acid. …
Number of citations: 15 www.sciencedirect.com
H Bayoumi-Hegazi - 1966 - research-collection.ethz.ch
4. SUMMARY The nature and phases of cough were studied with a detailed discussion of the röles played by each of the various elements concerned. The pharmacological methods of …
Number of citations: 0 www.research-collection.ethz.ch
A El-Gindy - Journal of pharmaceutical and biomedical analysis, 2000 - Elsevier
… ) and 272.4 nm (zero-crossing of acid-induced degradation products) were measured for the determination of benoxinate HCl in presence of 4-amino-3-butoxybenzoic acid or acid-…
Number of citations: 36 www.sciencedirect.com
ES Elzanfaly, M Nebsen - 2013 - hakon-art.com
… Benoxinate HCl, 4-Amino-3-butoxybenzoic acid 2-(diethylamino) ethyl ester, monohydrochloride is a para-benzoic acid ester that is used as a local anaesthetic. It is used for topical …
Number of citations: 0 www.hakon-art.com
Y Wang, B Schnell, R Müller, TP Begley - Methods in Enzymology, 2018 - Elsevier
B 12 -dependent radical SAM enzymes that can perform methylations on sp 3 carbon centers are important for functional diversity and regulation of biological activity in several …
Number of citations: 9 www.sciencedirect.com
Y Wang - 2019 - oaktrust.library.tamu.edu
The radical S-adenosylmethionine (SAM) enzymes represent a large class enzyme that catalyzes a wide range of reactions, including chemically challenging reactions in critical …
Number of citations: 0 oaktrust.library.tamu.edu
AK Attia - Sensing in electroanalysis. K. Vytřas, K. Kalcher, I …, 2010 - dk.upce.cz
… Benoxinate hydrochloride (4-amino-3-butoxybenzoic acid 2-(diethylamino) ethyl ester, monohydrochloride; aka "Oxybuprocaine hydrochloride" – see Fig. 1) is one of the family of ester …
Number of citations: 7 dk.upce.cz
BS Al-Farhan, HM Khalil - Journal of Saudi Chemical Society, 2011 - Elsevier
Simple and sensitive spectrophotometric methods have been developed for the quantitative determination of benoxinate HCl in bulk and in pharmaceutical formulations. The first …
Number of citations: 6 www.sciencedirect.com
M Schöpflin, UP Fringeli, X Perlia - Journal of the American …, 1987 - ACS Publications
… (2-butoxy-7V-[2-(diethylamino)ethyl]-4-quinolinecarboxamide monohydrochloride) (IV) from Siegfried AG (CH-4800 Zofingen), oxybuprocaine HC1 (4-amino-3-butoxybenzoic acid 2-(…
Number of citations: 25 pubs.acs.org
O Kuhlmann, G Stoldt, HG Struck, GJ Krauss - Journal of pharmaceutical …, 1998 - Elsevier
… ((2-[2,6-dichlorophenyl)amino]benzene-acetic acid) sodium salt) was obtained from Sigma (Deisenhofen, Germany), oxybuprocaine-hydrochloride ((4-amino-3-butoxybenzoic acid-(2-(…
Number of citations: 50 www.sciencedirect.com

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